3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Description
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a sulfonamide-containing acrylic acid derivative characterized by a bis(2-hydroxyethyl)amino group attached to a sulfonyl moiety on a 4-methylphenyl ring.
Properties
IUPAC Name |
(E)-3-[3-[bis(2-hydroxyethyl)sulfamoyl]-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-11-2-3-12(4-5-14(18)19)10-13(11)22(20,21)15(6-8-16)7-9-17/h2-5,10,16-17H,6-9H2,1H3,(H,18,19)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCHJFHCRHWIFJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylacrylic acid with bis(2-hydroxyethyl)amine in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bis(2-hydroxyethyl)amino group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanol (E)-3-phenylacrylic acid (CAS 65530-82-7)
- Structure: Shares the bis(2-hydroxyethyl)amino group but differs in the ethanol spacer and phenylacrylic acid backbone.
- Key Differences: The ethanol spacer may reduce steric hindrance compared to the direct sulfonyl linkage in the target compound.
- Implications : Higher conformational flexibility could alter binding affinity in biological systems .
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic acid (C1)
- Structure: Methanesulfonyl group replaces bis(2-hydroxyethyl)aminosulfonyl; bromo and hydroxy substituents on the phenyl ring.
- Physical Properties: Melting point = 234.9–236.2°C; HPLC retention time = 8.092 min (methanol:water = 5:5) .
- Key Differences : Bromine enhances molecular weight (MW) and may increase lipophilicity, while the methanesulfonyl group lacks the hydrophilic hydroxyethyl substituents.
(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1)
- Structure : Similar to C1 but lacks bromine.
- Physical Properties : Higher purity (98.86%) and shorter HPLC retention time (6.252 min) than C1, suggesting improved solubility .
- UV Activity : λmax = 310 nm (MeOH), indicating strong conjugation in the acrylic acid system .
Sulfonamide Derivatives with Varied Substituents
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (CAS 786728-87-8)
- Structure: Isopropylsulfamoyl group instead of bis(2-hydroxyethyl)aminosulfonyl; methoxy substituent on the phenyl ring.
4-Chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid
- Structure : Chloro and methylphenyl substituents; benzoic acid instead of acrylic acid.
- Molecular Weight : 325.77 g/mol.
- Key Differences : The benzoic acid core and chloro substituent may limit conformational flexibility compared to the acrylic acid system .
Acrylic Acid Derivatives Without Sulfonamide Groups
3-(4-Chlorophenyl)acrylic acid (CAS 1615-02-7)
- Structure : Simple chlorophenyl-acrylic acid lacking sulfonamide groups.
- Physicochemical Data : MW = 182.60 g/mol; LogP = 2.15; soluble in DMSO.
Comparative Data Table
Key Research Findings and Implications
Hydrophilicity: The bis(2-hydroxyethyl)amino group in the target compound likely enhances aqueous solubility compared to analogs with alkyl or aryl sulfonamides (e.g., C1, B1) .
Biological Activity : Sulfonamide-acrylic acid hybrids like MSAB () show Wnt/β-catenin inhibition, suggesting the target compound may interact with similar pathways.
Structural Optimization : Bromine or methoxy substituents (C1, B1, and CAS 786728-87-8) can fine-tune electronic properties and binding interactions, guiding future derivatization .
Biological Activity
3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H22N2O5S
- CAS Number : [insert CAS number here if available]
This structure features a sulfonamide group which is often associated with various biological activities, including anti-inflammatory and antibacterial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Antioxidant Properties : The presence of hydroxyl groups can contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.
- Modulation of Cell Signaling Pathways : It may interact with cell signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating immune responses.
Biological Activity Overview
A summary of the biological activities associated with this compound includes:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines. |
Case Study 1: Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a dose-dependent decrease in cytokine production.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry revealed that this compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid. The study utilized DPPH and ABTS assays to measure radical scavenging capacity.
Case Study 3: Antimicrobial Properties
In vitro studies showed that the compound had antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
